molecular formula C8H7N3O2 B1266430 6-aminoquinoxaline-2,3(1H,4H)-dione CAS No. 6973-93-9

6-aminoquinoxaline-2,3(1H,4H)-dione

Cat. No. B1266430
CAS RN: 6973-93-9
M. Wt: 177.16 g/mol
InChI Key: DNCKPMPEGDANJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxalinediones, such as 6-aminoquinoxaline-2,3(1H,4H)-dione, can be achieved through various methods, including electrochemical synthesis and condensation reactions. Electrochemical synthesis involves the oxidation of catechol in the presence of N,N-di(2-pyridylmethyl)-ethylenediamine, resulting in high yield and purity of the target compound (Dowlati, Nematollahi, & Othman, 2012). Another route involves the condensation of 4-methyl-o-phenylenediamine with oxalic acid under reflux conditions, leading to the synthesis of 6-methyl-1,4-dihydroquinoxaline-2,3-dione, which highlights the versatility in synthesizing quinoxaline derivatives (Zouitini et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including 6-aminoquinoxaline-2,3(1H,4H)-dione, often features planar quinoxaline ring systems with various substituents affecting their overall geometry and properties. For example, 1,4-dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione exhibits a planar quinoxaline ring system with dihedral angles indicating the orientation of benzyl substituents away from the quinoxaline ring, contributing to its unique structural characteristics (Janati et al., 2017).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including acetoxylation and cyclization, which modify their chemical properties. Acetoxylation of 6,7-dialkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones using fuming nitric acid in acetic acid is a method to introduce acetoxy groups, illustrating the reactivity of these compounds (Zhou, Weber, & Keana, 1995). Additionally, cyclization reactions are fundamental in synthesizing novel quinoxaline derivatives, further diversifying their chemical properties (Ando et al., 1974).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Detailed analysis of these properties requires specific studies on each derivative to understand their behavior in different conditions.

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives, including reactivity, stability, and interaction with other chemical entities, are governed by their molecular structure. For instance, the presence of amino groups, halogen substituents, or acetoxy groups can significantly affect their chemical behavior, including their potential as corrosion inhibitors or their interaction with DNA (Zouitini et al., 2019; Agbandje et al., 1992).

Scientific Research Applications

Crystal Structure and Properties

  • The crystal structure of derivatives of 6-aminoquinoxaline-2,3-dione has been a subject of study, revealing insights into their planarity and molecular interactions. For instance, 6-methylquinoxaline-2,3(1H,4H)-dione and related compounds show specific dihedral angles and form three-dimensional network structures through weak interactions (Zouitini et al., 2017).

Synthesis and Antibacterial Activity

  • Quinoxaline derivatives, including those related to 6-aminoquinoxaline-2,3-dione, have been synthesized and evaluated for their antibacterial properties. These compounds show promising activity against various bacterial strains, highlighting their potential in antimicrobial research (Pawar & Bhise, 2008).

Transition Metal Complex Synthesis

  • The compound has been used in the synthesis of transition metal complexes. These complexes, involving derivatives of 6-aminoquinoxaline-2,3-dione, are characterized by their unique structural and electronic properties, making them relevant in materials science and coordination chemistry (Abid Al-jibouri, Jabbar & Ismail, 2019).

Antimicrobial Activity in Structural Derivatives

  • Research into structural derivatives of 6-aminoquinoxaline-2,3-dione has shown significant antimicrobial activity. These studies contribute to the development of new pharmaceuticals and understanding the structure-activity relationship in quinoxaline derivatives (Janati et al., 2021).

Pharmacological and Neurological Applications

  • Derivatives of 6-aminoquinoxaline-2,3-dione have been explored for their role in neurological research, particularly in studying glutamate receptors and synaptic transmission. These compounds have contributed to understanding the mechanisms of excitatory neurotransmission and its pharmacological modulation (Yamada, Dubinsky & Rothman, 1989; Neuman et al., 1988).

Synthesis of Chiral Derivatives

  • The synthesis and study of chiral derivatives of quinoxaline-2,3-diones, including 6-aminoquinoxaline-2,3-dione, have been crucial in developing receptor agonists and antagonists. These studies contribute to drug development and a deeper understanding of molecular chirality in pharmacology (Sun et al., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-amino-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCKPMPEGDANJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220033
Record name Quinoxaline-6-amine, 2,3-dihydro-
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-aminoquinoxaline-2,3(1H,4H)-dione

CAS RN

6973-93-9
Record name 6-Aminoquinoxaline-2,3(1H,4H)-dione
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Record name 6973-93-9
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Record name Quinoxaline-6-amine, 2,3-dihydro-
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Record name 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-
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Record name 6-AMINOQUINOXALINE-2,3(1H,4H)-DIONE
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